molecular formula C16H12FN3O4S B2947425 N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-methylsulfonylbenzamide CAS No. 896297-69-1

N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-methylsulfonylbenzamide

Cat. No. B2947425
CAS RN: 896297-69-1
M. Wt: 361.35
InChI Key: MOKUHQLVFSZTBJ-UHFFFAOYSA-N
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Description

“N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-methylsulfonylbenzamide” is a complex organic compound. It contains an oxadiazole ring, which is a heterocyclic compound consisting of one oxygen atom, two nitrogen atoms, and two carbon atoms . Oxadiazole derivatives are known for their broad range of chemical and biological properties .


Synthesis Analysis

While specific synthesis methods for this compound are not available, oxadiazoles are generally synthesized through the cyclization of appropriate precursors . For instance, the formation of 1,3,4-oxadiazole involves the reaction of acid hydrazide with carboxylic acid, followed by a reaction with phosphorus oxychloride .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reactants present. Oxadiazole derivatives are known to participate in a variety of chemical reactions due to their versatile structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Some general properties of oxadiazole derivatives include solubility in water and a molecular mass of around 70.05 g/mol .

Scientific Research Applications

Antibacterial Activity in Agriculture

One notable application is in the field of agriculture, where sulfone derivatives containing 1,3,4-oxadiazole moieties have shown effective antibacterial activities against rice bacterial leaf blight. These compounds, specifically 2-(methylsulfonyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole, demonstrated not only superior antibacterial activity but also enhanced plant resistance and reduced damage caused by the pathogen Xanthomonas oryzae pv. oryzae (Li Shi et al., 2015).

Antimicrobial Analog Synthesis

Another application is in the development of antimicrobial agents. Fluorobenzamides containing thiazole and thiazolidine have been synthesized and tested against a variety of bacterial and fungal strains. These compounds have shown promising antimicrobial activity, indicating the potential for medical applications (N. Desai et al., 2013).

Proton Exchange Membranes for Fuel Cells

In materials science, sulfonated poly (aryl ether sulfone) containing 1,3,4-oxadiazole has been researched for use as proton exchange membranes in medium-high temperature fuel cells. These membranes exhibit excellent thermal and oxidative stability, as well as promising proton conductivity (Jingmei Xu et al., 2013).

Pharmacological Applications

Pharmacologically, N-piperazinylphenyl biphenylcarboxamides and biphenylsulfonamides derivatives have been synthesized as selective and potent 5-HT(1B/1D) antagonists. These compounds show promise in treating neurological disorders, showcasing their versatility in drug development (Y. Liao et al., 2000).

Method Validation for Pesticide Residue Analysis

Moreover, a new method has been developed for the determination of a sulfone fungicide derivative in tomatoes and soil, highlighting its application in ensuring food safety and environmental protection (Rong Linghu et al., 2015).

Mechanism of Action

Target of Action

CCG-309505, also known as N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-methanesulfonylbenzamide, primarily targets the myocardin-related transcription factor A (MRTF-A) . MRTF-A plays a crucial role in the epithelial–mesenchymal transition (EMT), a process closely associated with cancer progression and tissue fibrosis .

Mode of Action

CCG-309505 interacts with MRTF-A to inhibit its nuclear accumulation . This interaction prevents MRTF-A from activating the serum response factor (SRF)-mediated gene expression, which is a key process in EMT . The S-isomer of CCG-309505 exhibits higher inhibitory effects on these cellular events triggered by MRTF-A activation than the R-isomer .

Biochemical Pathways

CCG-309505 affects the Rho pathway . It acts as a specific inhibitor of Rho pathway-mediated signaling and activation of SRF transcription . It acts at or downstream of MLK1 and upstream of SRF, blocking MLK1 nuclear localization .

Result of Action

CCG-309505 potently inhibits lysophosphatidic acid-induced DNA synthesis in PC-3 prostate cancer cells and the growth of RhoC-overexpressing melanoma lines . It selectively stimulates apoptosis of the metastasis-prone, RhoC-overexpressing melanoma cell lines . These effects are indicative of the compound’s potential as a therapeutic agent in cancer treatment.

Action Environment

It is known that factors such as temperature, ph, and the presence of other molecules can affect the stability, efficacy, and action of a compound

Future Directions

Oxadiazole derivatives are an active area of research due to their diverse chemical and biological properties . Future research could explore the synthesis of new oxadiazole derivatives, investigate their biological activities, and develop them into effective therapeutic agents.

properties

IUPAC Name

N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3O4S/c1-25(22,23)13-4-2-3-11(9-13)14(21)18-16-20-19-15(24-16)10-5-7-12(17)8-6-10/h2-9H,1H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOKUHQLVFSZTBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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